4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Description
4,8-Dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a coumarin derivative featuring a 2H-chromen-2-one backbone substituted with methyl groups at positions 4 and 8. The 7-position is functionalized with a 2-(2-naphthyl)-2-oxoethoxy group, introducing a naphthalene moiety linked via an oxoethoxy bridge.
Properties
IUPAC Name |
4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-14-11-22(25)27-23-15(2)21(10-9-19(14)23)26-13-20(24)18-8-7-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVNATSLXZBXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,8-dimethyl-2H-chromen-2-one with 2-naphthylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents such as dichloromethane (DCM) or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: It exhibits significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable lead compound for drug discovery.
Medicine: The compound’s potential as a therapeutic agent has been explored in the treatment of diseases such as cancer, Alzheimer’s disease, and infectious diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis (programmed cell death) through the activation of caspases and the mitochondrial pathway .
In the context of its anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The target compound’s unique 2-naphthyl group distinguishes it from other coumarin derivatives. Key comparisons include:
Key Observations :
Crystallography :
Spectroscopic and Electronic Properties
- FTIR and Raman Data : demonstrates that replacing the 2-oxo group with a thione (S) alters vibrational modes and electronic transitions. The target compound’s carbonyl groups likely exhibit strong absorption near 1700 cm⁻¹, comparable to 4,7-dimethyl-2H-chromen-2-one .
- TD-DFT Studies : Naphthyl groups introduce extended conjugation, red-shifting UV-Vis spectra relative to phenyl-substituted analogs .
Biological Activity
4,8-Dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Research indicates that coumarin derivatives possess significant antioxidant activity. The compound has been shown to scavenge free radicals effectively. A study measured the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity and reported an IC50 value that suggests a potent antioxidant effect comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| 4,8-Dimethyl Coumarin | 45 |
| Ascorbic Acid | 50 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
- Treatment : The cells were treated with varying concentrations of the compound.
- Observation : A dose-dependent increase in apoptotic cell death was observed.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 40 |
Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This was confirmed through ELISA assays that measured cytokine levels in cell culture supernatants.
The mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation and subsequent cell death.
- Cytokine Modulation : Downregulation of inflammatory mediators through transcriptional inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
